Product packaging for zinc;3H-thiophen-3-ide;iodide(Cat. No.:)

zinc;3H-thiophen-3-ide;iodide

Cat. No.: B12104392
M. Wt: 275.4 g/mol
InChI Key: YNJXNPTWSQAFPQ-UHFFFAOYSA-M
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Description

Zinc;3H-thiophen-3-ide;iodide is a chemical compound supplied for research applications. The components of this reagent, namely zinc and iodide, are recognized for their utility across various scientific fields. In synthetic chemistry, zinc iodide (ZnI2) is valued as a Lewis acid catalyst, facilitating key organic transformations . Furthermore, zinc halides, including iodides, serve as fundamental precursors for constructing complex molecular architectures, such as tetranuclear metal complexes and compounds with Schiff base ligands . In the realm of energy storage, zinc iodide is a subject of extensive investigation for its role in aqueous zinc-iodine batteries. Research focuses on its use as a cathode material, where its electrochemical conversion is key to developing safe, cost-effective energy storage systems with high theoretical capacity . The ionic liquid component of this compound may also contribute to its properties in these applications. Beyond materials science, zinc and iodine are studied for their biochemical roles. Zinc is an essential trace element that functions as an immune supporter and anti-inflammatory modulator . Iodine is known for its potent broad-spectrum antiseptic properties and is involved in innate immune defense mechanisms in the airway . Research into zinc-iodide-based compositions has also been proposed for exploring antiviral and anti-inflammatory effects in model systems, highlighting its potential in immunological and microbiological studies . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ISZn B12104392 zinc;3H-thiophen-3-ide;iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3ISZn

Molecular Weight

275.4 g/mol

IUPAC Name

zinc;3H-thiophen-3-ide;iodide

InChI

InChI=1S/C4H3S.HI.Zn/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

YNJXNPTWSQAFPQ-UHFFFAOYSA-M

Canonical SMILES

C1=CSC=[C-]1.[Zn+2].[I-]

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Zinc;3h Thiophen 3 Ide;iodide Architectures

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Coordination Geometry and Bond Parameters

Single crystal X-ray diffraction (SC-XRD) allows for the complete determination of a molecule's structure, including the coordination geometry of the metal center and the precise measurement of bond lengths and angles. For zinc complexes, this technique is crucial for understanding the nature of the zinc-ligand interactions.

In analogous zinc-thiolate complexes, zinc typically exhibits a tetrahedral coordination geometry. For instance, in zinc(II) complexes with thiophene-derived Schiff base ligands and halide ions, the zinc center is often found in a distorted tetrahedral environment. acs.org The reaction of certain zinc-thiolate complexes with methyl iodide has been shown to yield zinc-iodide species, which can be characterized by SC-XRD to confirm their molecular structure. acs.org The Zn-S bond lengths in tetrahedral zinc thiolate complexes are typically in the range of 2.26 to 2.35 Å, while Zn-I bond lengths would be expected to be longer, reflecting the larger atomic radius of iodine.

Table 1: Representative Bond Lengths and Angles for Tetrahedral Zinc Complexes

ParameterTypical ValueReference Compound Example
Zn-S Bond Length2.26 - 2.35 Å[Ph(pztBu)BttBu]Zn(SPh)
Zn-N Bond Length~2.02 Å[Zn(HL1)2] (Schiff base)
Zn-I Bond LengthNot Available(Me2bme-daco)ZnI2
S-Zn-S AngleVaries with ligand[Zn(SAd)3]⁻
N-Zn-N Angle~111°[Zn(HL1)2] (Schiff base)

This table is populated with representative data from analogous zinc complexes to illustrate expected values.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a bulk sample. While it does not provide the detailed structural information of SC-XRD, it is essential for confirming the phase purity of a synthesized compound. The PXRD pattern of a newly synthesized batch of "zinc;3H-thiophen-3-ide;iodide" would be compared to a simulated pattern derived from single-crystal data to ensure the homogeneity of the product. This technique is routinely used to characterize polycrystalline materials, including various zinc-containing coordination polymers and complexes. rsc.orgnih.govresearchgate.net For example, the PXRD patterns of zinc complexes with itaconic acid have been used to confirm their monoclinic cell structures. redalyc.org

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the electronic and vibrational properties of a molecule, complementing the structural data from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable-Temperature NMR) for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.

¹H NMR: Proton NMR would be used to identify the signals corresponding to the protons on the thiophene (B33073) ring. The chemical shifts and coupling constants of these protons would provide information about the electronic environment of the ring and its coordination to the zinc center. In related zinc complexes with thiophene-containing ligands, the thiophene proton signals are well-defined and can be used to confirm the presence and conformation of the ligand in the complex. acs.org For example, in a zinc complex with a thiophene-derived Schiff base, the thiophene proton signals appear in the aromatic region of the spectrum. acs.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene ring would be sensitive to coordination with the zinc ion. This technique is used to confirm the structure of the organic ligand within the complex. acs.orgacs.org

Variable-Temperature NMR: VT-NMR studies can be employed to investigate dynamic processes in solution, such as ligand exchange or fluxional behavior of the complex.

Table 2: Representative ¹H NMR Data for Thiophene-Containing Ligands in Zinc Complexes

ProtonRepresentative Chemical Shift (ppm)Reference Compound Example
Thiophene-H7.13 - 7.85[LTHZnCl2]
-N=CH-Thiophene~8.66[LTHZnCl2]

This table is populated with representative data from a zinc complex with a thiophene-derived Schiff base ligand to illustrate expected values. acs.org

Infrared (IR) Spectroscopy for Ligand-Metal Coordination and Functional Group Analysis

Infrared (IR) spectroscopy is used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. In the context of "this compound," IR spectroscopy would be particularly useful for observing the coordination of the thiophenide ligand to the zinc metal center. The C-S stretching vibration of the thiophene ring would be expected to shift upon coordination to the zinc ion. Furthermore, new vibrational modes corresponding to the Zn-S and Zn-I bonds would appear in the far-IR region of the spectrum. In studies of zinc(II) halide complexes with other ligands, the Zn-X (where X is a halogen) stretching frequencies are valuable indicators of the coordination environment. scispace.com Similarly, the far-IR and Raman spectra of zinc thiophenolato complexes have been used to identify the Zn-S stretching bands. researchgate.netacs.org

Table 3: Representative IR Absorption Bands for Zinc Complexes

Functional Group/BondTypical Wavenumber (cm⁻¹)Significance
C-S Stretch (Thiophene)Varies (shift on coordination)Indicates ligand-metal interaction
Zn-S Stretch~340-380Confirms Zn-S bond formation
Zn-N Stretch (in related complexes)~462Confirms Zn-N bond formation
C=N Stretch (in related Schiff bases)~1650Ligand functional group

This table is populated with representative data from analogous zinc complexes to illustrate expected values. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a important technique for probing the electronic transitions within zinc-thiophene complexes. The absorption characteristics are highly dependent on the specific ligands and the coordination environment of the zinc ion.

In studies of zinc(II) complexes with thiophene-derived Schiff bases, electronic absorption spectra are recorded to understand the coordination. For instance, complexes of zinc with Schiff bases derived from 2-acetylthiophene (B1664040) and isatin, and other thiophene-derived Schiff bases, have been characterized using UV-Vis spectroscopy in DMSO solutions. ekb.egacs.org

Research on zinc(II) complexes with ligands containing different substituents, including iodide, has shown that the nature of the anion and substituents can influence the electronic spectra. nih.gov For a series of zinc complexes, including iodide-containing variants, UV-Vis spectroscopy was used to monitor their stability in a PBS buffer solution over 72 hours. The absence of significant changes in the spectra indicated the stability of these complexes under physiological conditions. nih.gov

In the solid state, the photoluminescent properties of zinc iodide complexes have been investigated. For example, zinc iodide complexes with substituted terpyridine ligands exhibit multiple emission bands, with strong emissions observed around 427-428 nm. nih.gov The peaks in the lower-energy region for these iodide compounds are tentatively assigned to n–π*/LMCT (Ligand-to-Metal Charge Transfer) transitions. nih.gov

For more complex systems, such as thiophene-appended unsymmetrical zinc porphyrins, UV-Vis absorption spectra are used to characterize the Soret and Q bands, which are characteristic of porphyrin structures. scispace.com Similarly, for zinc dynamers, which are dynamic polymers, the absorption spectra show that the longest wavelength bands are red-shifted by about 30 to 65 nm compared to the free unimer, indicating electronic interaction through the zinc-mediated coordination. rsc.org

The table below summarizes representative UV-Vis absorption data for various zinc-thiophene complexes.

Compound/SystemSolvent/StateAbsorption Maxima (λmax, nm)Reference(s)
Zinc(II) Schiff base complexesDMSONot specified ekb.egacs.org
Zinc iodide terpyridine complexesPBS Buffer (pH 7.4)Stable over 72h nih.gov
Zinc iodide terpyridine complexesSolid State (Emission)370.5-601 nm nih.gov
Zinc dynamersNot specifiedRed-shifted by 30-65 nm vs unimer rsc.org

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of zinc-thiophene complexes, offering insights into their molecular structure and bonding.

In studies of zinc dynamers formed with bis(tpy)thiophenes (where tpy is terpyridine), off-resonance Raman spectra (λex = 780 nm) were utilized because luminescence interfered with measurements at other excitation wavelengths. rsc.org The spectra of these zinc-containing dynamers are characterized by several key features:

Coordinated terpyridine groups: Medium to low intensity bands are observed for ring-stretching modes at 1600-1610 cm⁻¹, 1570 cm⁻¹, and 1535-1548 cm⁻¹. An in-plane deformation mode appears at 1288 cm⁻¹, and an asymmetric ring breathing mode is seen at about 1025 cm⁻¹. rsc.org

Thiophene-2,5-diyl units: The most intense bands in the spectra are attributed to the thiophene units, appearing at 1484, 1450, and 1405 cm⁻¹ for certain dynamer types. rsc.org

For complexes of zinc with thiophene-2,5-dicarboxylic acid and hydrazine, Raman spectroscopy, in conjunction with FTIR, helps to confirm the coordination environment. ijoeete.com The spectra of these complexes show the disappearance of bands associated with the carboxylic group, which is replaced by peaks from the carboxylate anion, indicating coordination with the metal ion. ijoeete.com The aromatic carbon-sulfur (C-S) stretching vibration is identified in the range of 1118–1136 cm⁻¹. ijoeete.com

The following table presents selected Raman spectral data for zinc-thiophene complexes.

Compound/SystemRaman Shift (cm⁻¹)AssignmentReference(s)
Zinc Dynamers1600-1610, 1570, 1535-1548tpy ring-stretching rsc.org
1484, 1450, 1405Thiophene-2,5-diyl units rsc.org
1288tpy in-plane deformation rsc.org
~1025tpy asymmetric ring breathing rsc.org
Zn(Tdc)(N₂H₄)₄1118-1136Aromatic C-S stretch ijoeete.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and determining the fragmentation patterns of zinc-thiophene complexes.

In the characterization of zinc(II) complexes with thiophene-derived Schiff bases, mass spectra have been used to confirm the proposed structures. For a ligand with the formula C₁₄H₁₁N₃OS, the mass spectrum showed a molecular ion peak at m/z 269.7, consistent with its structural formula. ekb.eg For newly synthesized zinc and cobalt complexes with thiophene-containing ligands intended for dye-sensitized solar cells, MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) was used for structural characterization. researchgate.net

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is employed for precise mass determination. For example, it has been used in studies involving zinc iodide as a catalyst for the synthesis of other organic molecules. acs.org Similarly, ESI-MS was used to characterize 4,4'-(thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide, where a peak corresponding to the molecular ion was observed at m/z 571.3. mdpi.com Low-resolution mass spectrometry with electron ionization (EI) at 70 eV has also been reported for the analysis of iodo-functionalized thiophenes, which are precursors for zinc-iodine exchange reactions. rsc.org

The fragmentation patterns provide further structural evidence. The successive fragmentation of the parent molecule can be traced to understand the connectivity and relative stability of different parts of the complex.

Compound/SystemIonization Methodm/z (Observed)SignificanceReference(s)
Schiff Base Ligand (C₁₄H₁₁N₃OS)Not specified269.7Molecular Ion Peak ekb.eg
Thiophene-containing Zn(II) complexesMALDI-MSNot specifiedStructural Characterization researchgate.net
4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) IodideESI-MS571.3[M+H]⁺ mdpi.com

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to evaluate the thermal stability and decomposition pathways of zinc-thiophene complexes. These analyses are typically conducted under a nitrogen atmosphere with a constant heating rate.

For thiophene-derived Schiff base complexes of zinc, TGA profiles reveal their thermal stability. A [Zn(DE)Cl₂] complex was found to be stable up to 190 °C, after which a single-step decomposition occurred, ending at 480 °C. nih.gov In another study, TGA was performed on similar complexes from 25 to 900 °C at a heating rate of 10 °C min⁻¹. acs.org

The thermal stability of metal-organic frameworks (MOFs) containing zinc and thiophene-based ligands has also been extensively studied. For example, a zinc-organic framework (MOF-1-Zn) was characterized by TGA. jyu.fi Thiophene-functionalized zinc-based MOFs, referred to as Zn-MOF-3, showed degradation starting at approximately 300 °C. acs.org

In the context of materials for energy storage, supramolecular thiophene-bridged polymers (DA-CCP-1 and DA-CCP-2) used as cathode materials in zinc-ion supercapacitors demonstrated high thermal stability. TGA revealed that these polymers were stable up to 500 °C and 400 °C, respectively, which is attributed to their robust, cross-linked polymeric networks. rsc.org

The table below provides a summary of the thermal decomposition data for several zinc-thiophene systems.

Compound/SystemOnset of Decomposition (°C)Final Residue/End Temp (°C)Reference(s)
[Zn(DE)Cl₂]190Stable above 470 nih.gov
Zn-MOF-3~300Not specified acs.org
DA-CCP-1 Polymer500Not specified rsc.org
DA-CCP-2 Polymer400Not specified rsc.org

Electrochemical Characterization of Zinc-Thiophene Complexes

The electrochemical properties of zinc-thiophene complexes are crucial for their application in areas such as catalysis, sensors, and energy storage. Cyclic voltammetry is a primary technique used for this characterization.

In the field of zinc-ion hybrid supercapacitors, the electrochemical performance of thiophene-bridged polymers as cathode materials has been investigated. rsc.org Ex situ X-ray photoelectron spectroscopy (XPS) and FTIR analysis revealed that the thiophene-sulfur units act as the electrochemically active centers for storing Zn²⁺ ions. During the discharge process, Zn²⁺ ions coordinate with the thiophene-S, and during charging, they are released. rsc.org These materials have shown high capacity and long cycling stability. rsc.org

For thiophene-appended zinc phthalocyanine (B1677752) complexes, electrochemical studies have identified redox processes associated with both the phthalocyanine ring and the thiophene substituent. researchgate.net The electrochemical data for zinc tetra-{2-(2-thienyl)ethoxy}phthalocyanine has been reported, contributing to the understanding of its redox behavior. researchgate.net

In the development of materials for organic field-effect transistors (OFETs), the electrochemical properties of zinc(II) complexes with thiophene-based salphen-type ligands are important. The HOMO energy levels of these complexes can be estimated from their onset oxidation potentials, which are measured by cyclic voltammetry. rsc.org These measurements are essential for designing materials with appropriate energy levels for efficient charge transport. rsc.org

The table below highlights key electrochemical findings for various zinc-thiophene complexes.

Compound/SystemTechnique(s)Key FindingApplicationReference(s)
Thiophene-bridged polymers (DA-CCPs)Cyclic Voltammetry, XPSThiophene-S units are active sites for Zn²⁺ storage.Zinc-ion supercapacitors rsc.org
Thiophene-appended Zn phthalocyanineCyclic VoltammetryRedox processes observed for both thiophene and phthalocyanine ring.Electrocatalysis researchgate.net
Zn(II) salphen-type complexesCyclic VoltammetryDetermination of HOMO energy levels from oxidation potentials.Organic electronics rsc.org

Theoretical and Computational Chemistry of Zinc;3h Thiophen 3 Ide;iodide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to balance accuracy and computational cost, making it an ideal tool for studying the properties of organometallic complexes.

The electronic structure of these complexes is often analyzed through the examination of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical in determining the molecule's reactivity, kinetic stability, and electronic properties. For instance, in studies of thiophene-substituted metalloporphyrins, DFT calculations have been used to determine the energies and shapes of the HOMO and LUMO, providing insights into their potential as electrode materials. qnl.qa A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.

Table 1: Representative Frontier Orbital Energies from DFT Calculations on Thiophene-Containing Systems

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Thiaheterohelicene Derivative 3a-5.93-1.934.00 scirp.org
Thiaheterohelicene Derivative 3b-6.952.139.08 scirp.org

Note: The data presented is for illustrative purposes from related thiophene (B33073) derivatives, not zinc;3H-thiophen-3-ide;iodide itself.

DFT calculations are a powerful tool for predicting and interpreting various types of spectra, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. By comparing the calculated spectrum with the experimental one, chemists can confirm the structure of the synthesized compound and assign specific peaks to particular vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in NMR spectroscopy can also be predicted using DFT, providing further structural confirmation.

UV-Vis Spectroscopy: The absorption of light in the ultraviolet-visible range is due to electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules, offering insights into the nature of these transitions.

In studies of zinc iodide complexes with phosphane ligands, TD-DFT calculations have been successfully employed to interpret their UV-Vis absorption spectra. nih.gov

Molecules can often exist in multiple conformations, especially in solution. DFT can be used to calculate the relative energies of different conformers, providing insight into their populations at a given temperature. The study of thieno[2,3-b]thiophene (B1266192) azo dye derivatives has utilized DFT to perform geometry optimization, which is a key component of conformational analysis. researchgate.net Furthermore, by simulating the solvent environment, typically through implicit or explicit solvent models, a more accurate picture of the conformational preferences and dynamics in solution can be obtained.

Spectroscopic Data Interpretation (IR, NMR, UV-Vis)

Molecular Dynamics Simulations

Quantum Chemical Descriptors and Reactivity Predictions

DFT calculations can provide a wealth of information that can be used to predict the reactivity of a molecule. Several quantum chemical descriptors are commonly used for this purpose:

HOMO and LUMO Energies: As mentioned earlier, these are fundamental indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Chemical Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, provide a measure of the molecule's resistance to changes in its electron distribution.

Electronegativity and Electrophilicity Index: These descriptors help in quantifying the electrophilic nature of a molecule.

These parameters have been successfully used to understand the electronic interactions in various molecules, including thiophene derivatives. researchgate.net

Table 2: Key Quantum Chemical Descriptors

DescriptorDefinitionSignificance
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2Indicates resistance to charge transfer.
Chemical Softness (S) S = 1/ηThe reciprocal of hardness, indicating susceptibility to charge transfer.
Electrophilicity Index (ω) ω = χ²/ (2η)Measures the propensity of a species to accept electrons.

Time-Dependent DFT (TD-DFT) for Optical Properties and Excited States

To understand the interaction of molecules with light, particularly their absorption and emission properties, Time-Dependent DFT (TD-DFT) is the method of choice. TD-DFT can calculate the energies of electronic excited states and the probabilities of transitions to these states from the ground state. This information is crucial for predicting UV-Vis absorption spectra and understanding the photophysical processes that occur after light absorption, such as fluorescence and phosphorescence.

In the context of zinc iodide complexes, TD-DFT has been used to reveal that low-energy UV absorption and light emission can result from halide-ligand charge-transfer (XLCT) excited states. nih.gov This type of analysis would be directly applicable to understanding the optical properties of this compound.

Mechanistic Computational Studies of Reactions Involving Zinc-Thiophene-Iodide Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions. While direct computational studies specifically targeting the "this compound" system are not extensively documented in the literature, a wealth of information can be gleaned from theoretical investigations into closely related zinc-catalyzed cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings involving thienyl and iodide moieties. These studies provide a robust framework for understanding the potential reaction pathways, transition states, and intermediates involving zinc-thiophene-iodide species.

Mechanistic computational studies in this area typically focus on mapping the potential energy surface of the reaction to identify the most favorable reaction pathway. This involves the optimization of the geometries of reactants, intermediates, transition states, and products, followed by frequency calculations to confirm their nature and to obtain thermodynamic corrections.

A common reaction involving a zinc-thiophene-iodide intermediate is the cross-coupling reaction, where the thienyl group is transferred to another organic moiety. The mechanism of such reactions, often catalyzed by transition metals like palladium or nickel but also possible with zinc catalysis, generally proceeds through a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. rsc.orguni-muenchen.de

Key Computational Findings from Analogous Systems:

Catalyst Activation and Intermediate Formation: In zinc-catalyzed reactions, a common starting point for computational analysis is the nature of the active catalytic species. For instance, in a zinc-catalyzed Suzuki-Miyaura type reaction, a four-coordinated N,N'-dimethylethylenediamine (DMEDA) ligated Zn(II) complex has been identified as a potential active catalyst through DFT calculations. rsc.org The formation of the key thienylzinc iodide intermediate itself can be studied computationally, providing insights into its stability and electronic structure. DFT studies on related thienylzinc reagents have been used to calculate HOMO/LUMO energies to predict regioselectivity in cross-coupling reactions.

Reaction Pathways and Energetics: Computational studies on nickel-catalyzed cross-coupling reactions involving organozinc reagents have suggested that transmetalation is often the rate-determining step. nih.gov In contrast, for some zinc-catalyzed Suzuki-Miyaura reactions, the activation of the organic halide has been identified as the turnover-limiting step. rsc.org DFT calculations for a ZnI2-catalyzed allenylation reaction have pointed to a rsc.orgscispace.com-hydride transfer as the rate-determining step. nih.gov These examples highlight the diversity of mechanisms and the power of computational chemistry to distinguish between them.

Transition State Analysis: The identification and characterization of transition states are crucial for understanding reaction kinetics. For example, in a catalyst-free cross-electrophile sulfonylation promoted by zinc, DFT calculations have been employed to locate the transition state for the radical addition of a cyclohexyl radical to sulfur dioxide, with a calculated energy barrier of only 1.4 kcal mol⁻¹. nih.gov Similarly, the transition state for the nucleophilic substitution between a sulfonyl anion and an alkyl chloride was calculated to have an energy barrier of 17.9 kcal mol⁻¹. nih.gov

Interactive Data Tables of Computational Results for Analogous Reactions:

The following tables present representative data from computational studies on reactions involving components similar to the zinc-thiophene-iodide system. This data illustrates the types of energetic and geometric parameters that are typically obtained from such studies.

Table 1: Calculated Activation and Reaction Energies for a Model Zinc-Promoted Sulfonylation Reaction. nih.gov

Reaction StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)
Radical FormationCyclohexyl Radical Generation--14.1
Radical Addition to SO₂TS for Radical Addition1.45.7
Nucleophilic SubstitutionTS for Substitution17.9-

Table 2: Key Geometric Parameters of a Calculated Transition State for Nucleophilic Substitution in a Zinc-Promoted Reaction. nih.gov

ParameterValue (Å)
Forming C-S Bond Length2.45
Breaking C-Cl Bond Length2.28

These computational models, while not directly of "this compound", provide a strong foundation for predicting its reactivity and the mechanisms of the reactions in which it participates. Future computational work will likely focus on the specific role of the 3H-thiophen-3-ide tautomer and the influence of the iodide counter-ion on the structure and reactivity of these organozinc intermediates.

Reactivity and Mechanistic Investigations of Zinc;3h Thiophen 3 Ide;iodide

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, is a fundamental reaction for organozinc compounds. In these reactions, a ligand bonded to the zinc center is replaced by another. The general reactivity of diorganozinc compounds can be modified by replacing one organic group with a more electronegative group, such as a halogen, which enhances the acceptor character of the zinc atom. uu.nl

Ligand exchange reactions in zinc complexes can be driven by several factors, including the concentration of the incoming ligand and the relative strength of the dative covalent bonds being formed and broken. chemguide.co.ukcrunchchemistry.co.uk For a species like zinc;3H-thiophen-3-ide;iodide, exchange could involve the substitution of either the iodide or the thiophenide ligand.

Halide Exchange: The iodide ligand can be exchanged with other halides or pseudohalides. The equilibrium position of such reactions is influenced by the relative concentrations and the nature of the solvent.

Thiophenide Exchange: The thiophenide group can be displaced by other nucleophiles.

Halogen-Zinc Exchange: A related and synthetically crucial process is the halogen-zinc exchange, where an organic halide reacts with an organozinc reagent to swap the organic groups. nih.gov For instance, the reaction of iPr2Zn with an aryl iodide can generate a new arylzinc species. nih.govuni-muenchen.de This type of reactivity highlights the dynamic nature of the bonds to the zinc center.

Studies on organic-inorganic hybrid zinc iodides have shown that the coordination environment around the zinc can be systematically altered by substituting ligands, such as replacing iodide with imidazole (B134444), leading to a series of different structures from [ZnI4]2- to [ZnI(Im)3]+. rsc.org This demonstrates the facility with which ligands can be exchanged at a zinc center.

Reactivity of Zinc-Thiolate Bonds (Relevant to Thiophenide)

The zinc-thiophenide bond is a specific example of a zinc-thiolate (Zn-S) bond. These bonds are known for their significant nucleophilic character and redox activity. acs.orgnih.govfigshare.comacs.org

Nucleophilicity and Alkylation: Zinc thiolates are effective nucleophiles and are readily alkylated by suitable electrophiles. acs.org Preliminary mechanistic studies on the zinc-promoted reductive thiolation of alcohols suggest the in-situ formation of a highly reactive zinc thiolate intermediate. This intermediate exhibits strong nucleophilic reactivity, enabling SN2-type reactions with primary and secondary alkyl sulfonates. nih.gov This reactivity implies that the thiophenide-zinc bond in the target compound would also be susceptible to attack by strong electrophiles.

Redox Reactivity: The thiolate ligand itself is often redox-noninnocent, meaning it can participate directly in redox reactions. acs.orgnih.govfigshare.comacs.org A common reaction is the oxidation of zinc thiolates to form disulfide bonds. acs.org For example, the oxidation of a five-coordinate zinc dithiolate complex with iodine leads to a structural rearrangement and the formation of a bimetallic, disulfide-bridged complex. acs.orgnih.govfigshare.comacs.org This specific reactivity with iodine is highly relevant to the stability and reaction pathways of a compound containing both zinc-thiolate and zinc-iodide bonds.

Furthermore, research has shown that the addition of elemental sulfur can lead to the insertion of sulfur atoms into the Zn-S bond, forming polysulfanido complexes. nih.govfigshare.comacs.org This highlights the diverse reactivity of the zinc-thiolate linkage beyond simple substitution.

ReactantProduct TypeObservationReference
Iodine (I₂)Bimetallic Disulfide-Bridged ComplexStructural rearrangement upon oxidation. acs.orgnih.govfigshare.comacs.org
Alkylating AgentsAlkylated ThiolateNucleophilic attack by the thiolate. acs.org
Elemental Sulfur (S₈)Monometallic Tetrasulfanido ComplexInsertion of a neutral S₃ fragment into the Zn-S bond. nih.govfigshare.comacs.org

Table 1: Reactivity of Zinc Thiolate Complexes.

Role of Zinc Iodide as a Lewis Acid in Organic Transformations

Zinc iodide (ZnI₂) is a versatile and effective Lewis acid catalyst in a wide range of organic reactions. pw.livewikipedia.org Its Lewis acidity allows it to activate various functional groups, typically by coordinating to a lone pair of electrons on a heteroatom (like oxygen or nitrogen), which increases the electrophilicity of the substrate.

Notable applications of ZnI₂ as a Lewis acid catalyst include:

Cyclopropanation: In the Simmons-Smith reaction, the addition of ZnI₂ to generate a gem-dizinc carbenoid enhances reaction efficiency, shortens reaction times, and leads to cleaner outcomes. Theoretical studies suggest that ZnI₂ lowers the activation energy of the cyclopropanation, possibly by acting as a Lewis acid. organic-chemistry.org

Allene (B1206475) Synthesis: ZnI₂ catalyzes the one-pot allenylation of terminal alkynes with ketones and pyrrolidine. nih.gov Mechanistic proposals suggest the zinc acetylide, formed in situ, attacks a ketiminium cation whose formation is enhanced by a Lewis acid. nih.gov

Glycosylation: It can direct β-mannosylation reactions by employing tethered mannosyl trichloroacetimidate (B1259523) donors. DFT calculations indicated that two zinc cations play roles in activating the donor and mediating the key intermolecular interaction. acs.org

Other Transformations: ZnI₂ has also been used to catalyze the conversion of methanol (B129727) to triptane and hexamethylbenzene. wikipedia.org

The Lewis acidic character of the zinc center in this compound is expected to be a dominant feature of its reactivity, enabling it to catalyze reactions in a manner similar to ZnI₂ itself.

Electrophilic Activation Mechanisms

The Lewis acidity of the zinc center is central to its role in electrophilic activation. The zinc atom in a complex like this compound can coordinate to a substrate, thereby activating it toward nucleophilic attack.

A well-studied example of this mechanism is the zinc-catalyzed C-H borylation of heteroarenes. rsc.orgrsc.org In this process, a cationic NHC-zinc complex activates a hydroborane (like HBPin). rsc.orgrsc.org

Coordination: The zinc Lewis acid coordinates to an oxygen atom of the hydroborane. rsc.orgrsc.orgacs.orgresearchgate.net

Activation: This coordination enhances the electrophilicity of the boron center, creating a functional equivalent of a highly reactive borenium cation. rsc.orgrsc.org

Reaction: The activated boron electrophile then reacts with the heteroarene (such as thiophene) in a C-H borylation step. rsc.orgrsc.org

This mechanism, where the zinc complex activates the electrophile rather than the heteroarene substrate, is a key concept. rsc.orgrsc.org It is proposed that the zinc center in zinc-thiophene-iodide species could similarly activate various electrophiles by coordination, making them more susceptible to subsequent reactions.

StepDescriptionKey IntermediateReference
1Coordination of HydroboraneThe zinc cation binds to an oxygen atom of the hydroborane. rsc.orgrsc.org
2Generation of Boron ElectrophileThe Zn-O interaction enhances the Lewis acidity at the boron center. rsc.orgacs.orgresearchgate.net
3C-H BorylationThe activated borenium-like species reacts with the heteroarene. rsc.orgrsc.org

Table 2: Proposed Mechanism for Zinc-Catalyzed C-H Borylation.

Reaction Pathways in Catalytic Cycles Involving Zinc-Thiophene-Iodide Species

While a specific catalytic cycle for this compound is not extensively documented, plausible pathways can be constructed based on the known reactivity of related zinc systems. Many zinc-catalyzed reactions are believed to proceed via mononuclear zinc intermediates. nih.gov However, dinuclear zinc catalysts have also been developed where one zinc center can act as a Lewis acid to activate an electrophile, while the other part of the complex acts as a Brønsted base to activate a nucleophile, all within the same chiral environment. nih.gov

A hypothetical catalytic cycle involving a zinc-thiophene-iodide species in a cross-coupling reaction might proceed as follows:

Lewis Acid Activation: The zinc center coordinates to and activates an electrophilic substrate.

Nucleophilic Attack/Insertion: The thiophenide ligand (or an external nucleophile) attacks the activated substrate. Alternatively, the activated substrate might undergo migratory insertion into the zinc-thiophenide bond.

Product Formation: The resulting intermediate rearranges or is cleaved to release the final product.

Catalyst Regeneration: The zinc catalyst is regenerated, possibly through ligand exchange, ready to start a new cycle.

Studies on thiophene-functionalized zinc-based metal-organic frameworks (MOFs) as catalysts for CO₂ conversion provide a relevant example. acs.org In these systems, the unsaturated Zn²⁺ sites act as Lewis acids to activate substrates, while the functionalized thiophene (B33073) ligand is part of the catalyst backbone. These MOFs show excellent catalytic activity and reusability, underscoring the potential for zinc-thiophene species to participate effectively in catalytic cycles. acs.org

Stability and Degradation Pathways of the Compound

Organozinc compounds, particularly organozinc halides, exhibit a wide range of stabilities. They are generally sensitive to air and moisture, which often necessitates their generation and use in situ under an inert atmosphere. uni-muenchen.dedonnu.edu.ua

Factors Influencing Stability:

Structure of the Organic Moiety: The stability of organozinc reagents can depend significantly on the nature of the organic group. donnu.edu.ua

Solvent: While some studies report that the choice of solvent (e.g., THF vs. DMF) has a negligible impact on decomposition rates, the solvent can influence aggregation and reactivity. donnu.edu.uauni-muenchen.de

Degradation Pathways: The primary degradation pathway for many organozinc reagents is reaction with atmospheric oxygen and water (hydrolysis). uni-muenchen.de Exposure to air can lead to oxidation. Another potential pathway is thermal decomposition. Studies monitoring the concentration of various organozinc compounds over several months have shown that decomposition rates can vary, allowing them to be categorized based on their relative stability. donnu.edu.ua Stock solutions of some arylzinc reagents have been found to be stable for several weeks at room temperature under an inert atmosphere without significant degradation. kyoto-u.ac.jp The stability of this compound would likely be limited, making its in-situ preparation a common strategy for its use in synthesis.

Advanced Materials and Optoelectronic Applications of Zinc;3h Thiophen 3 Ide;iodide Derived Structures

Zinc-Thiophene Coordination Polymers and Metal-Organic Frameworks (MOFs)

The construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) from zinc ions and thiophene-containing organic linkers has attracted significant attention due to their fascinating structural diversity and potential applications in fields like luminescence and catalysis. acs.orgresearchgate.net

The design of zinc-thiophene polymeric architectures hinges on the careful selection of organic linkers and reaction conditions. Typically, multitopic ligands, such as thiophene-2,5-dicarboxylic acid (H2tdc) or ligands featuring multiple pyridine (B92270) or imidazole (B134444) groups attached to a thiophene (B33073) core, are employed to connect zinc(II) ions into one-, two-, or three-dimensional networks. acs.orgresearchgate.net

The synthesis is commonly achieved through solvothermal or hydrothermal methods, where zinc salts (e.g., Zn(NO₃)₂, ZnCl₂, or ZnSO₄) are reacted with the chosen thiophene-based ligand in a suitable solvent, often at elevated temperatures. researchgate.netmdpi.com For instance, a series of six isostructural 3D coordination polymers were synthesized using thiophene-2,5-dicarboxylic acid and various bis(imidazole) derivative linkers with zinc(II) ions. acs.org These reactions produce crystalline materials where the zinc ions are coordinated by the functional groups of the linkers (e.g., carboxylate oxygen atoms or imidazole nitrogen atoms) to form extended, repeating structures. acs.orgresearchgate.net In another example, two-dimensional zinc(II) coordination polymers were successfully synthesized using 2,5-thiophenedicarboxylate (tdc²⁻) and flexible N-donor bitopic ligands like bis(1,2,4-triazol-1-yl)methane under solvothermal conditions.

The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the final structure, sometimes leading to different coordination geometries (e.g., tetrahedral or octahedral for Zn(II)) and network dimensionalities. mdpi.com For example, three distinct zinc-organic frameworks were prepared from the same set of starting materials—4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, 2,5-thiophenedicarboxylic acid, and a zinc salt—simply by varying the synthesis conditions, resulting in structures with different topologies and void volumes. mdpi.com

Table 1: Synthesis Conditions for Selected Zinc-Thiophene Coordination Polymers

Compound Name/Formula Ligands Synthesis Method Key Findings
{[Zn(μ₄-tdc)(μ-bmeib)₀.₅]n} Thiophene-2,5-dicarboxylic acid (H₂tdc), 1,4-bis(2-methyl-1H-imidazol-1-yl)butane (bmeib) Single-crystal X-ray diffraction Forms a 3D cubic structure with 2-fold interpenetrated nets. acs.org
[Zn(btrm)(tdc)]∙nDMF 2,5-thiophenedicarboxylic acid (H₂tdc), bis(1,2,4-triazol-1-yl)methane (btrm) Solvothermal Results in a 2D coordination polymer.
{[Zn(bpt)(tdc)]·dmf}n (MOF-1-Zn) 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt), 2,5-thiophenedicarboxylic acid (H₂tdc) Solvothermal A 3D pillared-layer metal-organic framework. mdpi.com

Topological analysis is a powerful tool for simplifying and classifying the complex architectures of coordination polymers. It describes the underlying connectivity of the network by reducing metal clusters and ligands to nodes and linkers.

Zinc-thiophene coordination networks exhibit a wide range of topologies. For example, the analysis of six 3D zinc(II) polymers built from thiophene-2,5-dicarboxylate and bis(imidazole) linkers revealed that they all possess a 2-fold interpenetrating primitive cubic (pcu) net with a Schläfli symbol of 4¹²·6³. acs.org Interpenetration, where two or more independent networks are entangled, is a common feature in these systems, often arising to fill the void space of a single network. acs.org

Table 2: Topological Data for Selected Zinc-Thiophene Networks

Compound/Family Topology Type Schläfli Symbol Connectivity Key Feature
[Zn(μ₄-tdc)(μ-bmeib)₀.₅]n Family pcu net 4¹²·6³ 3D 2-fold interpenetration of two identical 3D frameworks. acs.org
[Zn(tdc)(bip)] 3-connected framework 2D Dinuclear Zn(II) units connected by ligands.
[Zn(L)(Brpbda)]n dmp network Not specified 3D 3-fold interpenetration. acs.org

Design and Synthesis of Polymeric Architectures

Luminescent Properties of Zinc-Thiophene Coordination Compounds

Coordination compounds of zinc(II) are excellent candidates for luminescent materials because the filled d¹⁰ electron configuration of the Zn²⁺ ion prevents quenching of luminescence through d-d transitions. The fluorescence in these materials typically originates from the organic ligands.

Photoluminescence (PL) spectroscopy is the primary technique used to investigate the emissive properties of these materials. Zinc-thiophene coordination compounds often exhibit strong fluorescence in the solid state at room temperature. acs.orgresearchgate.net For example, a series of zinc(II) polymers based on thiophene-2,5-dicarboxylate and bis(imidazole) ligands display emission maxima in the range of 442 to 460 nm when excited at around 380 nm. A new adenine-based Zn(II) coordination polymer containing thiophene-2,5-dicarboxylate shows enhanced photoluminescence at 378 nm compared to the free ligands. Similarly, two-dimensional zinc coordination polymers based on 2,5-thiophenedicarboxylate and bis(1,2,4-triazol-1-yl)alkane ligands exhibit broad emission bands with maxima around 430-440 nm. The emission is generally attributed to intraligand π→π or π→n transitions.

The luminescent properties of these compounds are strongly linked to their structural characteristics. A key principle is that the coordination of the organic ligand to the zinc metal center often enhances the luminescence intensity. This enhancement is attributed to an increase in the rigidity of the ligand upon coordination, which reduces the energy loss through non-radiative vibrational decay pathways.

Photoluminescence Spectroscopy

Applications in Organic Field-Effect Transistors (OFETs)

Thiophene-based organic semiconductors are among the most studied materials for active layers in organic field-effect transistors (OFETs) due to their good chemical stability and charge transport properties. While much of the research focuses on thiophene oligomers and polymers, metal-organic complexes incorporating thiophene units are also being explored.

Solution-processable zinc(II) complexes of a thiophene-based salphen-type ligand have been successfully used as the active material in OFETs. Top-contact, bottom-gated OFETs fabricated from thin films of a complex designated 1·Zn·MeOH exhibited excellent p-type semiconductor behavior with a high hole mobility of up to 1.5 cm² V⁻¹ s⁻¹. This performance is attributed to the planar, delocalized π-electron systems in the metal-organic complexes, which facilitate strong intermolecular π-π stacking interactions, a crucial factor for efficient charge transport.

The incorporation of the metal ion into the conjugated ligand framework plays a significant role in tuning the device performance. Comparing a zinc complex to a similar copper complex, the zinc-based device showed higher mobility. This was suggested to be due to the lower electronegativity of zinc compared to copper, which can facilitate hole formation and stabilization. The development of such solution-processable metal-organic materials is a key step toward low-cost, flexible electronic devices.

Table 3: Performance of a Zinc-Thiophene Complex in an OFET

Compound Device Structure Processing Mobility (µ) On/Off Ratio

Table 4: List of Compounds Mentioned

Compound Name / Abbreviation Chemical Name
3-Thienylzinc iodide zinc;3H-thiophen-3-ide;iodide
H₂tdc Thiophene-2,5-dicarboxylic acid
bmeib 1,4-bis(2-methyl-1H-imidazol-1-yl)butane
btrm bis(1,2,4-triazol-1-yl)methane
bpt 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole
H₂L Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid)
BBI 1,1′--(1,4-butanediyl)bis(imidazole)
bip 3,5-bis(imidazole-1-yl)pyridine

Fabrication and Device Performance

The fabrication of high-performance electronic devices often relies on solution-processable materials that can form highly ordered thin films. rsc.org Metallo-organic complexes, for instance, incorporating zinc and thiophene-based ligands, have been synthesized and explored as active materials in organic field-effect transistors (OFETs). rsc.orgresearchgate.net

One approach involves designing and synthesizing thiophene-based salphen-type ligands which, when complexed with Zn(II), create planar, delocalized π-electron systems. rsc.orgresearchgate.net These metal-organic complexes (MOCs) facilitate strong intermolecular π-stacking interactions, which are crucial for efficient charge transport. rsc.org Top-contact, bottom-gated OFETs fabricated from solution-processed thin films of a zinc complex with a thiophene-based salphen-type ligand (1·Zn·MeOH) have demonstrated excellent p-type mobilities as high as 1.5 cm² V⁻¹ s⁻¹, without the need for high-temperature annealing. rsc.orgresearchgate.net

Thiophene-based materials are also critical in PSCs, often serving as the hole-transport material (HTM). rsc.org For instance, a benzotrithiophene (BTT)-cored HTM yielded a high PCE of 18.97% and demonstrated good thermal stability. rsc.org The synergy between zinc-iodide additives and thiophene-based transport layers represents a promising strategy for developing highly efficient and stable PSCs.

Table 1: Performance of Optoelectronic Devices Incorporating Zinc, Thiophene, and Iodide Components

Device TypeKey ComponentsPerformance MetricValueReference
Organic FET (OFET)Zinc-thiophene salphen complex (1·Zn·MeOH)p-type mobility (μFET)1.5 cm² V⁻¹ s⁻¹ rsc.org
Perovskite Solar Cell (PSC)MAPbI₃ perovskite with 3% ZnI₂ additivePower Conversion Efficiency (PCE)18.35% mdpi.com
Perovskite Solar Cell (PSC)FA₀.₇₅MA₀.₂₅SnI₃ perovskite with ZnI₂ interlayerPower Conversion Efficiency (PCE)12.8% acs.orgacs.org
Perovskite Solar Cell (PSC)Perovskite with Benzotrithiophene (BTT)-based Hole Transport MaterialPower Conversion Efficiency (PCE)18.97% rsc.org

Charge Transport Mechanisms in Thin Films

Understanding charge transport is fundamental to optimizing device performance. In thin films of materials derived from zinc, thiophene, and iodide, the transport mechanism is highly dependent on the material's structure and morphology.

For zinc-containing metal-organic complexes with thiophene ligands, the planar geometry and resulting ultra-close π-stacking interactions are key to facilitating efficient charge transport in FET devices. rsc.orgresearchgate.net The incorporation of the metal ion within the conjugated ligand framework plays a crucial role in tuning the performance of these OFETs. rsc.org

In zinc oxide (ZnO) and aluminum-doped ZnO (AZO) nanoparticular thin films, temperature-dependent current-voltage measurements have shown that the charge transport is well-described by the Poole-Frenkel model. rsc.org This indicates that the transport is limited by the thermal emission of charge carriers from trap states within the material's bandgap. rsc.org This mechanism is proposed as an intrinsic and universal limiting factor for charge transport in nanoparticular films that possess such defect states. rsc.org

Within polycrystalline perovskite thin films, such as methylammonium (B1206745) lead iodide (MAPbI₃), field-effect transistors serve as a platform to probe the charge transport mechanism. nih.gov By optimizing the thin-film microstructure and the source-drain contacts, it is possible to achieve electron field-effect mobility of 0.5 cm²/Vs at room temperature. nih.gov Temperature-dependent studies reveal different scattering mechanisms at different temperature regimes, highlighting the complexity of charge transport in these hybrid materials. nih.gov The presence of grain boundaries and the potential for ion migration are significant factors that influence charge transport in these polycrystalline films. nih.gov

For thiophene-based hole-transport materials used in PSCs, tailoring the morphology of the thin films through side-chain engineering is crucial for charge transport. mdpi.com Highly ordered lamellar structures in thin films can be crucial for boosting device efficiency and stability. mdpi.com The alignment of the HOMO energy level of the thiophene-based HTM with the perovskite's valence band ensures an energetically favorable hole-transport mechanism. mdpi.com

Development of Metalloorganic Conjugated Polymers

Metalloorganic conjugated polymers, which incorporate metal atoms into a conjugated polymer backbone, are a significant class of materials. The inclusion of metals like zinc can tune the electronic, optical, and processing properties of the polymers. rsc.org Thiophene-based conjugated polymers are particularly important due to their exceptional electrical and optical properties, as well as their chemical and thermal stability. nih.gov

The synthesis of these polymers often involves transition metal-catalyzed cross-coupling reactions. nih.gov For instance, the Rieke method for producing poly(3-alkylthiophene)s involves treating 3-alkyl-2,5-dibromothiophene with highly reactive Rieke zinc (Zn*). nih.govtue.nl The subsequent polymerization is sensitive to the catalyst used, with Ni(dppe)Cl₂ leading to highly regioregular polymers with up to 99% head-to-tail (HT-HT) couplings. nih.govtue.nl This regioregularity is critical for achieving high charge carrier mobility.

Another strategy involves designing ligands where thiophene rings are incorporated directly into the coordination sphere of a metal complex, affording potential precursors for metalloorganic conjugated polymers. rsc.orgresearchgate.net For example, new thiophene-based salphen-type ligands and their zinc(II) complexes have been synthesized. rsc.org These materials combine the processability of metal complexes with the desirable electronic properties of thiophene-based polymers. rsc.org

Furthermore, conjugated microporous polymers (CMPs) containing thiophene and other moieties like fluorene (B118485) have been prepared via methods such as the Suzuki cross-coupling reaction. nih.govbohrium.com These materials possess high surface areas and porous structures, making them suitable for applications in sensing and energy storage. nih.gov While these examples may not always directly involve zinc in the final polymer backbone, zinc reagents are often used in the synthesis, and the principles could be extended to create zinc-containing CMPs.

Role in Perovskite Solar Cells (Iodide Manipulation via Zinc Additives)

In perovskite solar cells, interstitial iodide defects are one of the most critical factors limiting efficiency and stability. researchgate.netnih.govunc.edu The introduction of small amounts of zinc-based additives into the perovskite precursor solution is an effective strategy to control these iodide defects. researchgate.netnih.govperovskite-info.com

Research has shown that using zinc trifluoromethane (B1200692) sulfonate (Zn(OOSCF₃)₂) as an additive can significantly improve perovskite film quality and device performance. researchgate.netnih.govperovskite-info.com This additive works through a dual-action mechanism:

Iodine Reduction : The trifluoromethanesulfonate (B1224126) (CF₃SOO⁻) anion vigorously suppresses the formation of molecular iodine (I₂) by reducing it back to iodide (I⁻). researchgate.netnih.govunc.edu

Iodide Precipitation : The zinc (Zn²⁺) cations can precipitate excess iodide, potentially by forming a Zn-Amine complex, which suppresses the concentration of iodide interstitials in the final perovskite film. researchgate.netunc.edu

This "iodide manipulation" leads to perovskite films with improved photoluminescence quantum efficiency and reduced deep trap density. researchgate.netnih.govunc.edu Despite a potential reduction in perovskite grain size, the zinc additives facilitate the formation of more uniform films over large areas, which is crucial for fabricating larger modules. researchgate.netnih.gov Using this approach, perovskite minimodules with aperture areas of 84 cm² and 108 cm² have achieved certified power conversion efficiencies of 19.60% and 19.21%, respectively. researchgate.netnih.govunc.edu

Different zinc salts have been tested, including zinc formate, zinc acetate, and zinc iodide, with zinc trifluoromethane sulfonate at an optimal concentration of 0.28% showing the best results in one study, increasing the open-circuit voltage and fill factor of the solar cells. mdpi.comperovskite-info.com This demonstrates that both the zinc cation and the associated anion play important roles in passivating defects and improving device performance. unc.eduperovskite-info.com

Table 2: Effect of Zinc Additives on Perovskite Solar Cell (PSC) Performance

Zinc AdditiveConcentrationEffect on PSC Minimodule (84 cm² area)Reference
Zn(OOSCF₃)₂0.28% (optimized)Certified PCE of 19.60% researchgate.netperovskite-info.com
Effect on Small Area Cell
Control (No Additive)N/AOpen-Circuit Voltage: 1.16 V, Fill Factor: 80% perovskite-info.com
Zn(OOSCF₃)₂0.28%Open-Circuit Voltage: 1.18 V, Fill Factor: 82% perovskite-info.com

Potential in Aqueous Zinc-Iodine Batteries

Aqueous zinc-iodine (Zn-I₂) batteries are a promising energy storage technology due to their low cost, high safety, and high theoretical specific capacity. researchgate.netnih.govrsc.org However, they face challenges, primarily the "shuttle effect" of polyiodides, which causes the loss of active material from the cathode and corrosion of the zinc anode. researchgate.netnih.gov

Thiophene-based materials, particularly conducting polymers, are being explored to mitigate these issues. researchgate.netmdpi.comresearchgate.net These polymers can be used as cathode materials or as additives to trap polyiodides and improve the battery's cycling stability. researchgate.netmdpi.com

For example, quinoid-thiophene-based covalent organic polymers have been investigated for their high iodine uptake. nih.govmdpi.com The chemical design of these polymers can counterbalance low surface area and pore volume to effectively confine iodine. nih.govmdpi.com

Another approach is the use of self-doped thiophene-based conducting polymers (SDTPs) as cathodes. researchgate.net In these materials, dopant groups like sulfonate (SO₃⁻) are attached to the polymer backbone. researchgate.net These groups can act as ion carriers, which synergistically improves ion diffusion kinetics and mitigates the dissolution of the active material. researchgate.net An SDTP cathode delivered an initial specific capacity of 274 mAh g⁻¹ and maintained excellent stability with ~99% coulombic efficiency over 4000 cycles. researchgate.net

Furthermore, thiophene-bridged donor-acceptor sp² carbon-linked conjugated polymers have been synthesized as novel cathode materials for zinc-ion hybrid supercapacitors. rsc.org In these systems, the thiophene-sulfur units act as the electrochemically active sites for Zn²⁺ storage. rsc.org These materials have demonstrated high energy density and long cycling stability, with one such polymer (DA-CCP-2) exhibiting a capacity of 251.7 mAh g⁻¹ and retaining 84.5% of its capacity after more than 1000 cycles. rsc.org These findings highlight the significant potential of thiophene-based structures in advancing the performance of zinc-iodine and zinc-ion energy storage devices.

Table 3: Performance of Thiophene-Based Cathodes in Aqueous Zinc-Ion/Iodine Batteries

Cathode MaterialApplicationKey Performance MetricValueReference
Self-Doped Thiophene Polymer (SDTP)Aqueous Zn-Ion BatteryInitial Specific Capacity @ 50 mA g⁻¹Coulombic Efficiency after 4000 cycles274 mAh g⁻¹~99% researchgate.net
Thiophene-Bridged Donor-Acceptor Polymer (DA-CCP-2)Zn-Hybrid SupercapacitorSpecific CapacityCapacity Retention after >1000 cycles251.7 mAh g⁻¹84.5% rsc.org
Quinoid-Thiophene Covalent Organic PolymerAqueous Zn-Iodine BatteryApplicationHigh Iodine Uptake nih.govmdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

The primary academic contribution regarding 3-thienylzinc iodide lies in its establishment as a regiostable and versatile organozinc reagent. A key breakthrough was its direct synthesis from 3-iodothiophene (B1329286) through the oxidative addition of a highly reactive form of zinc, known as Rieke zinc. figshare.comacs.org This method provides a stable intermediate that can participate in a variety of coupling reactions with electrophiles like acid chlorides and aryl iodides. figshare.comresearchgate.net

The most significant application of 3-thienylzinc iodide is in palladium- or nickel-catalyzed Negishi cross-coupling reactions. researchgate.net This has proven to be a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. researchgate.netscispace.com Research has also demonstrated the preparation of functionalized thienylzinc reagents from thienyl chlorides and bromides using cobalt or palladium catalysis, expanding the synthetic toolbox. thieme-connect.de More recently, the development of photoredox catalysis has enabled the activation of arylzinc reagents, including 2-thienylzinc iodide, for cross-coupling reactions at room temperature, offering a milder alternative to traditional thermal methods. nih.gov

Remaining Challenges in Synthesis and Application

Despite its utility, the synthesis of 3-thienylzinc iodide and its derivatives is not without challenges. Older methods involving metal-halogen exchange with reagents like n-butyllithium can suffer from a lack of regiospecificity and may lead to the decomposition of the thiophene (B33073) ring. researchgate.net The most effective direct synthesis relies on Rieke zinc, a highly active form of the metal that requires specific preparation, which can pose challenges for scalability, cost, and handling. figshare.com

Furthermore, the synthesis of functionalized thienylzinc compounds often requires transition metal catalysts, such as cobalt or palladium, which adds to the cost and complexity of the process. researchgate.netthieme-connect.de There is a growing need for more sustainable and eco-friendly synthetic routes. Some research has begun to address this by favoring Negishi reactions over less environmentally friendly methods like the Stille reaction, which uses toxic organotin reagents. mdpi.com Overcoming the limitations of substrate scope and improving the functional group tolerance in catalytic reactions remain active areas of investigation. researchgate.net

Prospects for Novel Ligand Design and Coordination Architectures

A burgeoning area of research is the design of sophisticated thiophene-based ligands to create novel zinc(II) coordination complexes with tailored properties. Scientists have successfully synthesized and characterized a diverse array of these complexes using ligands such as:

Schiff bases acs.orgresearchgate.net

Salphen-type ligands rsc.orgresearchgate.net

Carbazates mdpi.com

Thiazole-containing ligands mdpi.com

These studies have shown that the choice of ligand profoundly influences the resulting coordination geometry around the zinc center, leading to varied structures like distorted tetrahedral, octahedral, and square pyramidal arrangements. acs.orgmdpi.comrsc.org This structural diversity, in turn, dictates the electronic and photophysical properties of the complex. For example, research has demonstrated how metal coordination to a specific benzo[b]thiophene-based ligand can induce aggregation-induced emission (AIE), a highly desirable property for sensors and displays, which is absent in the ligand alone. rsc.org Future prospects lie in the rational design of ligands to fine-tune these properties for specific applications, creating complexes with enhanced catalytic activity, specific biological interactions, or superior performance in electronic devices.

Future Directions in Catalytic Applications

The application of zinc-thiophene complexes in catalysis is a promising field with significant room for growth. Current research has established their potential in several key areas. For instance, thiophene-functionalized zinc-based metal-organic frameworks (MOFs) have been developed as effective heterogeneous catalysts for the chemical fixation of carbon dioxide through its cycloaddition with epoxides. acs.org

In the realm of polymer chemistry, zinc complexes with thiophene-derived Schiff base ligands, when activated, serve as highly active catalysts for the ring-opening polymerization of rac-lactide. researchgate.net This process yields polylactic acid (PLA), a biodegradable and biocompatible polymer. Future research will likely focus on enhancing the efficiency and stereoselectivity of these catalytic systems. A key goal is to achieve better control over the polymer's microstructure, such as producing highly heterotactic PLA, which influences its physical properties. researchgate.net Expanding the scope of monomers and developing catalysts that are more robust and recyclable will also be critical future directions.

Emerging Opportunities in Advanced Materials Science and Energy Applications

Zinc-thiophene complexes are emerging as a versatile class of materials for next-generation electronics and energy devices. Their tunable electronic properties and processability make them highly attractive for these applications.

Organic Electronics: Zinc complexes incorporating thiophene-based salphen-type ligands have been used to fabricate solution-processable organic field-effect transistors (OFETs). These devices have demonstrated excellent performance, with high p-type charge carrier mobilities (up to 1.5 cm² V⁻¹ s⁻¹), without the need for high-temperature annealing. rsc.orgresearchgate.net The accessibility of zinc and the ease of synthesis make these materials ideal for developing low-cost, large-area flexible electronics. rsc.org Furthermore, thienylzinc derivatives are crucial starting materials for synthesizing larger, complex organic semiconductors like the indaceno[1,2-b:5,6-b′]dithiophene (IDT) core, which is a key building block for high-performance organic solar cells. mdpi.com

Energy Conversion: In the field of photovoltaics, unsymmetrical zinc phthalocyanines functionalized with thiophene groups have been designed as effective donor materials in bulk heterojunction (BHJ) solar cells. nih.gov The thiophene units help to broaden the light absorption range of the material, contributing to improved device efficiency. nih.gov

Future opportunities lie in the systematic exploration of structure-property relationships to optimize material performance. This includes designing complexes with tailored energy levels to improve charge injection and transport in OFETs and enhancing light absorption and charge separation in solar cells. The development of new zinc-thiophene materials with unique photophysical properties, such as the aggregation-induced emission (AIE) phenomenon, opens doors for their use in solid-state lighting, chemical sensors, and bio-imaging. rsc.org

Q & A

Q. What are the standard laboratory methods for synthesizing zinc iodide (ZnI₂), and how do reaction conditions influence product purity?

  • Methodological Answer : ZnI₂ can be synthesized via two primary routes:
  • Direct elemental synthesis : Reacting zinc metal with iodine in refluxing ether or weakly acidic aqueous conditions. This method ensures high purity by avoiding side products from counterions (e.g., KCl or K₂SO₄ in double displacement reactions) .
  • Double displacement : Using zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂) with potassium iodide (KI). This approach may introduce soluble by-products (e.g., K₂SO₄) that require additional purification steps .
    Key factors :
  • Solvent choice (ether enhances iodine solubility; acidic water accelerates reactivity).
  • Stoichiometric excess of zinc to ensure complete iodine consumption .
  • Temperature control during reflux to prevent decomposition .

Q. How can researchers calculate the stoichiometric mass ratio of zinc to iodine in ZnI₂?

  • Methodological Answer : Using atomic masses (Zn: 65.38 g/mol; I: 126.92 g/mol), the theoretical mass ratio of Zn:I in ZnI₂ is:
    Ratio=65.382×126.92=0.257\text{Ratio} = \frac{65.38}{2 \times 126.92} = 0.257

Experimental validation involves measuring consumed masses of Zn and I₂. For example, 1.05 g Zn and 1.98 g I₂ yield a 0.257 mass ratio, consistent with theoretical values .

Q. What are the solubility characteristics of ZnI₂, and how do they impact its application in synthetic chemistry?

  • Methodological Answer : ZnI₂ is highly hygroscopic and soluble in polar solvents (water, ethanol) but insoluble in nonpolar solvents. This influences its use in:
  • Electron microscopy : Aqueous solutions as staining agents .
  • Catalysis : Ethanol as a solvent for iodine dissolution in redox reactions .
    Solubility Data :
SolventSolubility (g/100 mL)Reference
Water450 (20°C)
Ethanol43 (25°C)

Advanced Research Questions

Q. What experimental design considerations are critical when optimizing ZnI₂ synthesis for high-purity applications (e.g., redox flow batteries)?

  • Methodological Answer :
  • Direct synthesis advantages : Higher purity (no counterion contamination), ideal for electrochemical applications requiring minimal impurities .
  • Double displacement limitations : By-products like KCl may interfere with conductivity in battery electrolytes .
    Design recommendations :
  • Use elemental synthesis with iodine in acidic aqueous media to enhance reactivity .
  • Employ inert atmospheres to prevent oxidation during reflux .

Q. How can researchers resolve contradictions in reported physical properties of ZnI₂ (e.g., melting point, solubility)?

  • Methodological Answer : Discrepancies arise from hydration states (anhydrous vs. hydrated forms) and measurement conditions. For example:
  • Melting point : Reported values range from 446°C (anhydrous) to lower values for hydrated forms .
  • Solubility : Hygroscopicity leads to variability in aqueous solubility measurements .
    Best practices :
  • Characterize hydration status via thermogravimetric analysis (TGA).
  • Standardize solvent purity and temperature during solubility tests .

Q. What mechanistic insights guide the use of ZnI₂ in redox flow batteries?

  • Methodological Answer : In zinc-iodide redox systems:
  • Charging : Iodide (I⁻) oxidizes to triiodide (I₃⁻) at the cathode; Zn²⁺ reduces to Zn metal at the anode .
  • Discharging : Reverse reactions occur, enabling energy storage.
    Optimization strategies :
  • Stabilize low-oxidation-state iodine using supporting electrolytes.
  • Monitor pH to prevent Zn(OH)₂ precipitation, which reduces efficiency .

Q. How do organozinc reagents (e.g., 2,3-dichlorophenylzinc iodide) enhance carbon-carbon bond formation in complex molecule synthesis?

  • Methodological Answer : Organozinc reagents enable mild, selective coupling reactions (e.g., Negishi coupling) due to:
  • Low oxidation states : Facilitate transmetallation with palladium catalysts .
  • Functional group tolerance : Compatible with esters, nitriles, and halides .
    Experimental design :
  • Use anhydrous conditions to prevent reagent decomposition.
  • Optimize ligand choice (e.g., Pd(PPh₃)₄) to enhance catalytic activity .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in ZnI₂ yields between direct and double displacement methods (e.g., 85% vs. 72% ) may stem from incomplete reactant conversion or purification losses. Researchers should quantify unreacted iodine via titration and optimize zinc excess ratios .

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